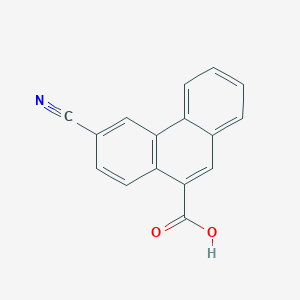

6-Cyanophenanthrene-9-carboxylic acid

Description

6-Cyanophenanthrene-9-carboxylic acid is a polycyclic aromatic hydrocarbon derivative featuring a phenanthrene backbone substituted with a carboxylic acid group at position 9 and a cyano (-CN) group at position 4. The compound’s molecular formula is C₁₆H₉NO₂, with an average molecular mass of 247.25 g/mol (calculated). Its structure combines the rigidity of the phenanthrene core with the electronic effects of the carboxylic acid and cyano groups, making it a candidate for applications in organic synthesis, materials science, and pharmaceutical research.

However, its structural and functional similarities to other phenanthrenecarboxylic acid derivatives allow for comparative analysis using available data on related compounds.

Properties

Molecular Formula |

C16H9NO2 |

|---|---|

Molecular Weight |

247.25 g/mol |

IUPAC Name |

6-cyanophenanthrene-9-carboxylic acid |

InChI |

InChI=1S/C16H9NO2/c17-9-10-5-6-13-14(7-10)12-4-2-1-3-11(12)8-15(13)16(18)19/h1-8H,(H,18,19) |

InChI Key |

JIQCEIAJQLIPPE-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)C=C(C3=C2C=C(C=C3)C#N)C(=O)O |

Origin of Product |

United States |

Preparation Methods

The synthesis of 6-Cyanophenanthrene-9-carboxylic acid typically involves organic synthesis techniques. One common method includes the reaction of phenanthrene with cyanogen bromide in the presence of a base to introduce the cyano group, followed by oxidation to form the carboxylic acid group . The specific reaction conditions, such as temperature and solvent, can vary depending on the desired yield and purity. Industrial production methods may involve similar synthetic routes but are optimized for large-scale production and cost-efficiency .

Chemical Reactions Analysis

Functional Group Reactivity

6-Cyanophenanthrene-9-carboxylic acid (C₁₆H₉NO₂) contains two reactive functional groups:

-

Carboxylic acid (-COOH) at position 9

-

Cyano group (-CN) at position 6

These groups enable diverse chemical transformations, including acid-base reactions, nucleophilic substitutions, and decarboxylation.

Hydrolysis of the Cyano Group

The cyano group can undergo hydrolysis under acidic or basic conditions:

-

Acidic hydrolysis : Converts -CN to -COOH, forming a dicarboxylic acid.

-

Basic hydrolysis : Produces a carboxylate salt, which can be protonated to a carboxylic acid.

This reaction is facilitated by electron-withdrawing groups, which stabilize intermediates .

Decarboxylation

The carboxylic acid group can undergo decarboxylation, particularly under electron-withdrawing conditions. The cyano group at position 6 may enhance the reaction rate by stabilizing the transition state.

-

Conditions : Heat or catalytic agents (e.g., Cu).

-

Product : Phenanthrene derivatives with a methyl group at position 9.

Electron-withdrawing groups like -CN increase the likelihood of decarboxylation .

Esterification and Amide Formation

The carboxylic acid group reacts with alcohols or amines:

-

Esterification :

-

Amide synthesis :

These reactions are catalyzed by acids (e.g., H₂SO₄) or bases (e.g., DCC) .

Scientific Research Applications

Scientific Research Applications

1. Chemistry:

- Building Block for Organic Synthesis: 6-Cyanophenanthrene-9-carboxylic acid serves as a precursor for synthesizing various organic compounds, including pharmaceuticals and agrochemicals. Its functional groups facilitate further modifications through oxidation, reduction, and substitution reactions.

2. Biological Studies:

- Biochemical Probes: Research has indicated that this compound can interact with biological molecules such as proteins and nucleic acids. Preliminary studies suggest potential applications in studying biochemical pathways and drug interactions .

- Therapeutic Investigations: There is ongoing research into the anti-cancer and anti-inflammatory properties of 6-Cyanophenanthrene-9-carboxylic acid, making it a candidate for therapeutic applications .

3. Material Science:

- Organic Electronics: The compound is explored in the development of organic electronic devices, including organic light-emitting diodes (OLEDs) and organic photovoltaics. Its unique electronic properties are advantageous for enhancing device performance.

Case Studies and Research Findings

Several studies have explored the applications of 6-Cyanophenanthrene-9-carboxylic acid:

- Anti-inflammatory Activity: In one study, derivatives synthesized from this compound were screened for anti-inflammatory properties, demonstrating significant activity compared to standard drugs like dexamethasone .

- Binding Affinity Studies: Research focusing on the binding interactions between 6-Cyanophenanthrene-9-carboxylic acid and specific proteins has shown promising results that could lead to advancements in drug design and development.

These case studies illustrate the compound's versatility and potential impact on scientific research.

Mechanism of Action

The mechanism of action of 6-Cyanophenanthrene-9-carboxylic acid involves its interaction with specific molecular targets and pathways. For example, its cyano group can form hydrogen bonds with biological molecules, affecting their function. The carboxylic acid group can participate in acid-base reactions, influencing the compound’s reactivity and interactions . Detailed studies on its molecular targets and pathways are ongoing to fully elucidate its mechanism of action.

Comparison with Similar Compounds

Structural and Molecular Properties

The table below compares key molecular properties of 6-cyanophenanthrene-9-carboxylic acid with its closest analogues:

Key Observations :

- The cyano group in 6-cyanophenanthrene-9-carboxylic acid introduces strong electron-withdrawing effects, which may enhance the acidity of the carboxylic acid group compared to unsubstituted phenanthrene-9-carboxylic acid .

- Substitution patterns (e.g., -CN, -Cl, -CF₃) influence solubility and reactivity.

Biological Activity

6-Cyanophenanthrene-9-carboxylic acid (CAS No. 855696-12-7) is a compound with a molecular formula of CHNO and a molecular weight of 247.25 g/mol. It has garnered attention due to its potential biological activities, particularly in the fields of pharmacology and toxicology. This article explores the compound's biological properties, including antimicrobial, anticancer, and enzyme inhibition activities, supported by relevant case studies and research findings.

- Molecular Formula : CHNO

- Molecular Weight : 247.25 g/mol

- CAS Number : 855696-12-7

- Storage Conditions : Sealed in dry conditions at 2-8°C

Biological Activity Overview

The biological activity of 6-Cyanophenanthrene-9-carboxylic acid has been investigated in various studies, highlighting its potential as an antimicrobial agent and its effects on cancer cell lines.

Anticancer Properties

Several studies have explored the anticancer potential of phenanthrene derivatives. For example, phenanthrene-based compounds have been shown to induce apoptosis in cancer cell lines through various mechanisms, including the modulation of signaling pathways involved in cell survival and proliferation. The specific mechanisms through which 6-Cyanophenanthrene-9-carboxylic acid exerts its effects remain to be fully elucidated but may involve similar pathways .

Case Studies and Research Findings

- Antimicrobial Studies :

- Anticancer Research :

-

Enzyme Inhibition :

- Enzyme inhibition studies indicate that carboxylic acids can modulate enzyme activities related to metabolic pathways. For instance, alpha-cyano derivatives have been shown to inhibit pyruvate transport across mitochondrial membranes, affecting energy metabolism in cells . While direct studies on 6-Cyanophenanthrene-9-carboxylic acid are lacking, its structural similarities suggest it may possess comparable inhibitory effects.

Data Table: Summary of Biological Activities

Q & A

Basic: What are the recommended methods for synthesizing 6-Cyanophenanthrene-9-carboxylic acid with high purity?

Answer:

Synthesis of 6-Cyanophenanthrene-9-carboxylic acid requires a multi-step approach involving halogenation, cyanation, and carboxylation. A typical protocol includes:

Halogenation : Introduce a halogen (e.g., bromine or chlorine) at the 6-position of phenanthrene via electrophilic substitution, as seen in analogous compounds like 9-Bromophenanthrene (CAS 573-17-1) .

Cyanation : Replace the halogen with a cyano group using a palladium-catalyzed cross-coupling reaction (e.g., Suzuki-Miyaura with cyanide sources). Ensure inert conditions to prevent hydrolysis of the nitrile group.

Carboxylation : Oxidize the 9-position methyl group to a carboxylic acid using KMnO₄ or CrO₃ under controlled acidic conditions.

Purification : Use column chromatography (silica gel, eluent: dichloromethane/methanol) followed by recrystallization in ethanol/water. Validate purity via HPLC (>97% purity threshold, as in TCI America’s standards for structurally similar compounds) .

Basic: How should researchers handle and store 6-Cyanophenanthrene-9-carboxylic acid to ensure stability?

Answer:

Handling :

- Use personal protective equipment (PPE): nitrile gloves, lab coat, and safety goggles. Avoid inhalation of dust; work in a fume hood .

- For solutions, select solvents with low reactivity (e.g., DMF or DMSO) based on logP values (analogous to Phenanthrene-9-carboxaldehyde’s logP ~3.2) .

Storage :

- Store in airtight, light-resistant containers under inert gas (argon or nitrogen) at –20°C.

- Monitor for degradation via periodic NMR analysis (e.g., check for loss of cyano peak at ~110 ppm) .

Advanced: What analytical techniques are critical for resolving contradictions in purity assessments of 6-Cyanophenanthrene-9-carboxylic acid?

Answer:

Discrepancies in purity data often arise from method-specific limitations:

HPLC vs. NMR :

- HPLC may overlook non-UV-active impurities. Cross-validate with ¹H/¹³C NMR to detect trace solvents or byproducts (e.g., residual DMF in synthesis) .

Elemental Analysis :

- Confirm empirical formula (C₁₅H₉NO₂) via CHNS analysis. A >0.3% deviation in nitrogen content suggests incomplete cyanation .

Mass Spectrometry :

Case Study : If HPLC indicates 99% purity but NMR shows split peaks, perform preparative TLC to isolate impurities and identify them via FT-IR or X-ray crystallography .

Advanced: How can researchers design experiments to study the photostability of 6-Cyanophenanthrene-9-carboxylic acid under varying environmental conditions?

Answer:

Experimental Design :

- Light Exposure : Use a solar simulator (AM 1.5G spectrum) to irradiate samples in quartz cuvettes. Monitor degradation via UV-Vis spectroscopy (absorbance at λₘₐₐ ~270 nm, typical for phenanthrene derivatives) .

- Environmental Factors : Test stability in aqueous buffers (pH 2–12) and organic solvents (methanol, acetonitrile) to simulate real-world conditions .

Kinetic Analysis :

- Apply pseudo-first-order kinetics to calculate half-life (t₁/₂). Use Arrhenius plots to predict degradation under accelerated aging (40–60°C) .

Degradation Products :

- Identify photoproducts via LC-MS/MS. For example, decarboxylation or cyano hydrolysis could yield Phenanthrene-6-carbonitrile or 9-Carboxyphenanthrene .

Advanced: What strategies mitigate solvent incompatibility issues during the derivatization of 6-Cyanophenanthrene-9-carboxylic acid?

Answer:

Solvent Screening :

- Pre-test solvents (e.g., THF, DCM, toluene) for reactivity with the nitrile and carboxylic acid groups. Avoid protic solvents (e.g., water, alcohols) that may hydrolyze the nitrile .

Inert Conditions :

- Use Schlenk lines or gloveboxes for moisture-sensitive reactions (e.g., coupling with Grignard reagents) .

Computational Modeling :

- Predict solvent compatibility via COSMO-RS simulations, which calculate activity coefficients and solubility parameters .

Case Study : If a reaction in DMF yields unexpected byproducts, switch to DMAc (dimethylacetamide) or optimize reaction time/temperature to suppress side reactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.